molecular formula C7H13NO2 B13534469 Methyl 3-amino-2-cyclopropylpropanoate

Methyl 3-amino-2-cyclopropylpropanoate

Cat. No.: B13534469
M. Wt: 143.18 g/mol
InChI Key: DJEVMZITIIOMBF-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-cyclopropylpropanoate is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclopropane and contains an amino group and an ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-cyclopropylpropanoate typically involves the reaction of cyclopropylcarbinol with an appropriate amine and esterification agent. One common method includes the use of cyclopropylcarbinol, ammonia, and methanol in the presence of a catalyst to form the desired product. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-cyclopropylpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitrile derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl 3-amino-2-cyclopropylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-cyclopropylpropanoate
  • Cyclopropanepropanoic acid, β-amino-, methyl ester

Uniqueness

Methyl 3-amino-2-cyclopropylpropanoate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 3-amino-2-cyclopropylpropanoate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6(4-8)5-2-3-5/h5-6H,2-4,8H2,1H3

InChI Key

DJEVMZITIIOMBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1CC1

Origin of Product

United States

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